molecular formula C13H19FN2O2 B14899603 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide

Cat. No.: B14899603
M. Wt: 254.30 g/mol
InChI Key: DRZGDPUHDAJBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a fluorobenzyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-pressure reactors and efficient mixing systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluorobenzyl)-8-((2-hydroxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • N-(4-Fluorobenzyl)-2-(2-hydroxyethylamino)acetamide

Uniqueness

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C13H19FN2O2/c1-2-16(7-8-17)10-13(18)15-9-11-3-5-12(14)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,15,18)

InChI Key

DRZGDPUHDAJBPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.